Cas no 81-64-1 (Quinizarin)

Quinizarin structure
Quinizarin structure
Nome do Produto:Quinizarin
N.o CAS:81-64-1
MF:C14H8O4
MW:240.21092414856
MDL:MFCD00001209
CID:34256
PubChem ID:24863338

Quinizarin Propriedades químicas e físicas

Nomes e Identificadores

    • 1,4-Dihydroxyanthraquinone
    • 1,4-Dihydroxy-9,10-anthracenedione
    • Quinizarin
    • Solvent Orange 86
    • 1,4-Dihydroxy-9,10-anthraquinone
    • 1,4-Dihydroxy-9,10-anthraquinoneneat
    • QUINIZARIN(RG)
    • Sodium 2-ethylhexanoate
    • 1,4-dihydroxyanthracene-9,10-dione
    • 1,4-Doa
    • 1,4-hydroxyanthraquinone
    • C.I.58050
    • Chinizarin
    • DSD ACID
    • QUINAZARIN
    • quiniazarine
    • Quinizalin
    • QUINIZARINE
    • smokeoranger
    • C.I. 58050
    • 1,4-Dihydroxyanthrachinon
    • Smoke Orange R
    • Macrolex Orange GG
    • 9,10-Anthracenedione, 1,4-dihydroxy-
    • Anthraquinone, 1,4-dihydroxy-
    • 1,4-Dioxyanthraquinone
    • 1,4-Doa [Russian]
    • 1,4-Dihydroxy-anthraquinone
    • 1,4-Dioxyanthraquinone [Russian]
    • 1,4-Di
    • 1,4-Dihydroxy-9,10-anthracenedione (ACI)
    • Anthraquinone, 1,4-dihydroxy- (8CI)
    • C.I. Solvent Orange 100
    • C.I. Solvent Orange 86
    • DAQ
    • NSC 15367
    • NSC 229036
    • NSC 40899
    • NSC 646569
    • Smoke Orange 18
    • Solvent Orange 100
    • MDL: MFCD00001209
    • Inchi: 1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H
    • Chave InChI: GUEIZVNYDFNHJU-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=C(C=CC=2O)O)C(=O)C2C1=CC=CC=2
    • BRN: 1914036

Propriedades Computadas

  • Massa Exacta: 240.04200
  • Massa monoisotópica: 240.042
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 342
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Superfície polar topológica: 74.6
  • Contagem de Tautomeros: 8
  • XLogP3: 3.7

Propriedades Experimentais

  • Cor/Forma: Orange crystals precipitated from acetic acid and diethyl ether, while dark red needle crystals precipitated from alcohol, benzene and toluene.
  • Densidade: 1.3032 (rough estimate)
  • Ponto de Fusão: 196.0 to 202.0 deg-C
  • Ponto de ebulição: 450ºC
  • Ponto de Flash: 222ºC
  • Índice de Refracção: 1.5430 (estimate)
  • Solubilidade: <1g/l
  • Coeficiente de partição da água: <1G/L(20ºC)
  • PSA: 74.60000
  • LogP: 1.87320
  • Merck: 8064
  • Índice de cores: 58050
  • Solubilidade: Slightly soluble in water, soluble in concentrated sulfuric acid, sodium hydroxide solution, chlorobenzene, toluene, xylene, dichlorobenzene, red in alcohol, brown and yellow fluorescence in ether, purple in alkali and ammonia. In case of carbon dioxide, a black precipitate is formed, 1g of which can be dissolved in 13g of boiling glacial acetic acid. Can sublimate.
  • Pressão de vapor: 1 mmHg ( 196.7 °C)
  • pka: pK (18°) 9.51

Quinizarin Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H317
  • Declaração de Advertência: P280
  • Número de transporte de matérias perigosas:UN 3077 9 / PGIII
  • WGK Alemanha:2
  • Código da categoria de perigo: 50/53
  • Instrução de Segurança: S22-S24/25
  • RTECS:CB6600000
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36/37/38
  • TSCA:Yes
  • Termo de segurança:4.1
  • Grupo de Embalagem:II; III
  • Condição de armazenamento:Sealed in dry,Room Temperature

Quinizarin Dados aduaneiros

  • CÓDIGO SH:2914610000
  • Dados aduaneiros:

    China Customs Code:

    2914610000

    Overview:

    2914610000 anthraquinone.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914610000 anthracene-9,10-dione.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:5.5%.General tariff:30.0%

Quinizarin Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
BAI LING WEI Technology Co., Ltd.
389325-1KG
1,4-Dihydroxyanthraquinone, 97%
81-64-1 97%
1KG
¥ 1535 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044177-1kg
Quinizarin
81-64-1 98%
1kg
¥375.00 2024-07-28
TRC
D455593-1g
1,4-Dihydroxyanthraquinone
81-64-1
1g
$ 57.00 2023-09-07
TargetMol Chemicals
TN2132-500mg
Quinizarin
81-64-1 97.02%
500mg
¥ 296 2024-07-19
eNovation Chemicals LLC
D622131-5kg
1,4-Dihydroxyanthraquinone
81-64-1 97%
5kg
$1200 2024-06-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Q906-5G
Quinizarin
81-64-1 96%
5G
¥207.4 2022-02-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D806790-2.5kg
1,4-Dihydroxyanthraquinone
81-64-1 96%
2.5kg
1,099.00 2021-05-17
MedChemExpress
HY-D0226-1g
Quinizarin
81-64-1 ≥95.0%
1g
¥500 2024-04-17
Life Chemicals
F1565-0160-10mg
1,4-dihydroxy-9,10-dihydroanthracene-9,10-dione
81-64-1 90%+
10mg
$79.0 2023-07-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017329-100g
Quinizarin
81-64-1 96%
100g
¥45 2024-05-21

Quinizarin Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Acetic acid
Referência
Some experiments with aminodihydroxyanthraquinones
Morris, Gareth A.; et al, Tetrahedron, 1986, 42(12), 3303-9

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Oxygen
Referência
Oxidative coupling of furans and naphthoquinones: a potential route to anthracyclinones
Bridson, John N.; et al, Journal of the Chemical Society, 1980, (9), 413-14

Synthetic Routes 3

Condições de reacção
1.1 Catalysts: Aluminum chloride Solvents: Nitrobenzene
Referência
A new methodological approach to anthraquinone and anthracyclidone synthesis
Sartori, Giovanni; et al, Gazzetta Chimica Italiana, 1990, 120(1), 13-19

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
Referência
Metal template ortho-acylation of phenols. A new general approach to anthracyclinones
Sartori, Giovanni; et al, Tetrahedron Letters, 1987, 28(14), 1533-6

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium ;  60 min, 100 °C
Referência
Application of a new phosphorus-free palladium heterogeneous nanocatalyst supported on modified MWCNT the highly selective and efficient cleavage of propargyl, allyl, and benzyl phenol ethers under mild conditions
Sharghi, Hashem; et al, Molecular Diversity, 2015, 19(3), 481-500

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  25 min, -60 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -60 °C; 2 - 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Direct Access to 1,4-Dihydroxyanthraquinones: The Hauser Annulation Reexamined with p-Quinones
Mal, Dipakranjan; et al, Journal of Organic Chemistry, 2007, 72(13), 4981-4984

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Fuming sulfuric acid ,  Boric acid (H3BO3) ;  rt; 5 h, 205 °C
1.2 Reagents: Water ;  cooled; 30 min, 85 °C
Referência
Combined spectral experiment and theoretical calculation to study the interaction of 1,4-dihydroxyanthraquinone for metal ions in solution
Yin, Caixia; et al, Spectrochimica Acta, 2013, 115, 772-777

Synthetic Routes 8

Condições de reacção
1.1 Catalysts: Ethylenediamine
Referência
A novel ring-closure reaction between 1,4-dihydroxyanthraquinone and diamines promoted by copper ions
Takei, Toshio; et al, Bulletin of the Chemical Society of Japan, 1981, 54(9), 2735-8

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: Benzoic acid ,  L-Proline Solvents: Toluene ;  5 h, 50 °C
Referência
Organocatalyzed benzannulation for the construction of diverse anthraquinones and tetracenediones
Somai Magar, Krishna Bahadur; et al, Chemical Communications (Cambridge, 2015, 51(41), 8592-8595

Synthetic Routes 10

Condições de reacção
1.1 Reagents: 2-Butyn-1-ol ,  Potassium tert-butoxide Solvents: Dimethyl sulfoxide
Referência
Rapid, one-pot conversion of aryl fluorides into phenols with 2-butyn-1-ol and potassium t-butoxide in DMSO
Levin, Jeremy I.; et al, Synthetic Communications, 2002, 32(9), 1401-1406

Synthetic Routes 11

Condições de reacção
1.1 Catalysts: Aluminum chloride Solvents: Nitrobenzene
Referência
A new methodological approach to anthraquinone and anthracyclidone synthesis
Sartori, Giovanni; et al, Gazzetta Chimica Italiana, 1990, 120(1), 13-19

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
Referência
Synthesis and Activity of Substituted Anthraquinones against a Human Filarial Parasite, Brugia malayi
Dhananjeyan, Mugunthu R.; et al, Journal of Medicinal Chemistry, 2005, 48(8), 2822-2830

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Aluminum chloride ,  Sulfuric acid Solvents: Water ;  10 min, 95 - 110 °C
Referência
Facile, efficient and one-pot synthesis of anthraquinone derivatives catalyzed by AlCl3/H2SO4 under heterogeneous and mild conditions
Hossei, Naeimi; et al, Cuihua Xuebao, 2008, 29(1), 86-90

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium ;  60 min, 100 °C
Referência
Application of a new phosphorus-free palladium heterogeneous nanocatalyst supported on modified MWCNT the highly selective and efficient cleavage of propargyl, allyl, and benzyl phenol ethers under mild conditions
Sharghi, Hashem; et al, Molecular Diversity, 2015, 19(3), 481-500

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
2.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
Referência
Metal template ortho-acylation of phenols. A new general approach to anthracyclinones
Sartori, Giovanni; et al, Tetrahedron Letters, 1987, 28(14), 1533-6

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane
Referência
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Boric acid (H3BO3)
Referência
Synthesis of Quinizarin and Its Derivatives under Conditions of Microwave Activation
El'tsov, A. V.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2002, 72(2), 255-258

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Nitric acid
Referência
Reaction of hydroquinones with supported oxidizing reagents in solvent-free conditions
Gomez-Lara, J.; et al, Synthetic Communications, 2000, 30(15), 2713-2720

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 Reagents: Sodium carbonate Solvents: Water
Referência
The synthesis of ventilone A
Piggott, Matthew J.; et al, Australian Journal of Chemistry, 2000, 53(9), 749-754

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  25 min, -60 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -60 °C; 2 - 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Direct Access to 1,4-Dihydroxyanthraquinones: The Hauser Annulation Reexamined with p-Quinones
Mal, Dipakranjan; et al, Journal of Organic Chemistry, 2007, 72(13), 4981-4984

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  25 min, -60 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -60 °C; 2 - 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Direct Access to 1,4-Dihydroxyanthraquinones: The Hauser Annulation Reexamined with p-Quinones
Mal, Dipakranjan; et al, Journal of Organic Chemistry, 2007, 72(13), 4981-4984

Synthetic Routes 22

Condições de reacção
1.1 Reagents: Benzoyl peroxide ,  Triethylamine Solvents: Tetrahydrofuran
Referência
Highly selective oxidation of hydroquinones to quinones with dibenzoyl peroxide
McKay, Peter G.; et al, Australian Journal of Chemistry, 1989, 42(12), 2295-7

Synthetic Routes 23

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Boric acid (H3BO3) Solvents: Water ;  rt → 205 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  5 h, 205 °C
1.3 Reagents: Water ;  cooled; 30 min, 85 °C
Referência
Synthesis of 1,4-dihydroxyanthraquinone
Li, Kun-lan; et al, Dalian Gongye Daxue Xuebao, 2009, 28(4), 305-308

Synthetic Routes 24

Condições de reacção
1.1 Reagents: Sulfuric acid
Referência
Reaction of α-hydroxyanthraquinones with thionyl chloride. Preparation of 1,10-anthraquinone derivatives
Gorelik, M. V.; et al, Zhurnal Organicheskoi Khimii, 1979, 15(1), 157-66

Synthetic Routes 25

Condições de reacção
1.1 Reagents: Iron Solvents: Acetic acid
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Oxygen
1.4 Reagents: Hydrochloric acid Solvents: Water
Referência
The reductive dehalogenation of halo-substituted naphthazarins and quinizarins as a simple route to parent compounds
Anufriev, Victor Ph.; et al, Synthetic Communications, 1998, 28(12), 2149-2157

Quinizarin Raw materials

Quinizarin Preparation Products

Quinizarin Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:81-64-1)1,4-Dihydroxyanthraquinone
Número da Ordem:sfd17279
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:37
Preço ($):discuss personally

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